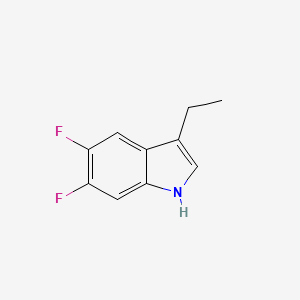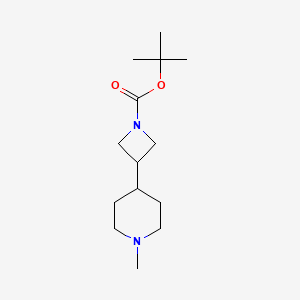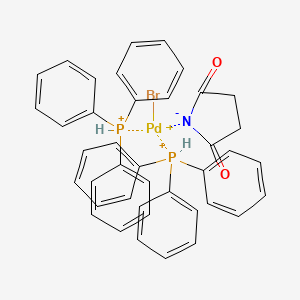
3-Ethyl-5,6-difluoro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,6-difluoro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5,6-difluoro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Ethylation: The ethyl group is introduced at the 3 position using ethylating agents such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-Ethyl-5,6-difluoro-1H-indole is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6-difluoro-1H-indole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Ethyl-1H-indole: Lacks fluorine atoms, resulting in different chemical and biological properties.
5,6-Difluoro-1H-indole: Lacks the ethyl group, affecting its reactivity and applications.
3-Methyl-5,6-difluoro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in properties.
Uniqueness: 3-Ethyl-5,6-difluoro-1H-indole is unique due to the combined presence of ethyl and fluorine groups, which confer specific chemical stability and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C10H9F2N |
|---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
3-ethyl-5,6-difluoro-1H-indole |
InChI |
InChI=1S/C10H9F2N/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,13H,2H2,1H3 |
InChI Key |
DFDZRJJVQPGXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)






![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




